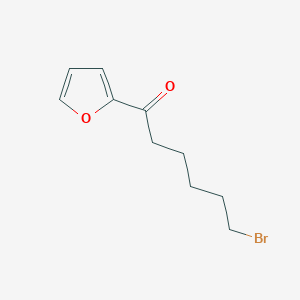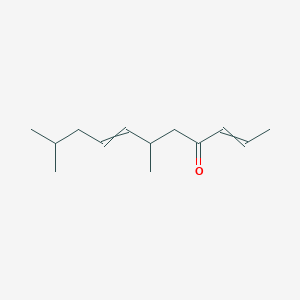
6,10-Dimethylundeca-2,7-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dimethylundeca-2,7-dien-4-one, also known as geranylacetone, is an organic compound with the molecular formula C₁₃H₂₂O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant floral odor and is used in various applications, including fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,10-Dimethylundeca-2,7-dien-4-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and subsequent decarboxylation to yield the desired product . Another method involves the transesterification of ethyl acetoacetate with linalool .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
6,10-Dimethylundeca-2,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,10-Dimethylundeca-2,7-dien-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 6,10-Dimethylundeca-2,7-dien-4-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
6,10-Dimethylundeca-2,7-dien-4-one can be compared with other similar compounds, such as:
Geraniol: Another monoterpenoid with a similar structure but different functional groups.
Citral: A compound with a similar carbon skeleton but different double bond positions.
Nerol: Similar to geraniol but with a different stereochemistry.
These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
83323-83-5 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
6,10-dimethylundeca-2,7-dien-4-one |
InChI |
InChI=1S/C13H22O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-7,9,11-12H,8,10H2,1-4H3 |
InChI-Schlüssel |
JDEAGUWJAKYJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CC(C)C=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

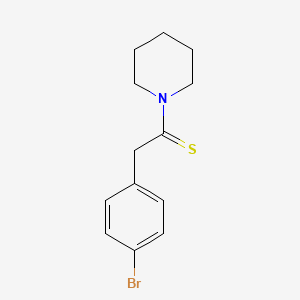


![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
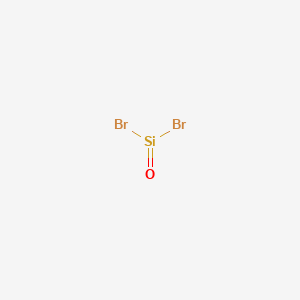
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

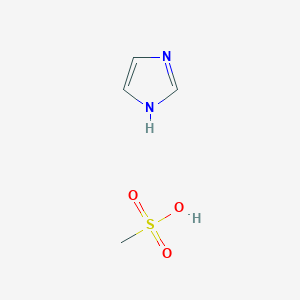
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
